5-Bromo-6-chloropyrimidin-4-amine

Overview

Description

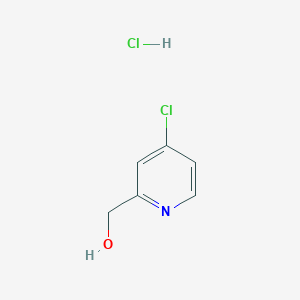

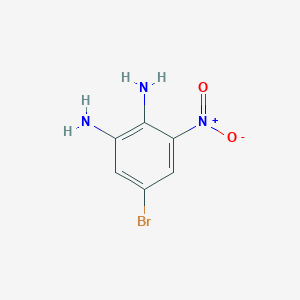

5-Bromo-6-chloropyrimidin-4-amine is a chemical compound with the CAS Number: 663193-80-4 . It has a molecular weight of 208.44 and its molecular formula is C4H3BrClN3 .

Synthesis Analysis

The synthesis of 5-Bromo-6-chloropyrimidin-4-amine derivatives has been achieved through nucleophilic substitution reactions with various sulfonyl and acid chlorides .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloropyrimidin-4-amine is represented by the linear formula C4H3BrClN3 . The InChI Key for this compound is DQSBRYJETNYGCI-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-6-chloropyrimidin-4-amine are not detailed in the search results, pyrimidine synthesis often involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis

5-Bromo-6-chloropyrimidin-4-amine is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 0.552 mg/ml .Scientific Research Applications

Pharmacology

In pharmacology, 5-Bromo-6-chloropyrimidin-4-amine is utilized as a building block for the synthesis of various pharmaceutical compounds. Its halogenated pyrimidine structure makes it a valuable precursor in the design of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases . The compound’s reactivity allows for the introduction of additional functional groups, aiding in the development of novel therapeutic agents with potential bioactivity.

Material Science

Within material science, this compound serves as an intermediate in creating advanced materials. Its incorporation into polymers and coatings can impart unique properties such as increased thermal stability and resistance to degradation. Researchers are exploring its use in the development of new types of photovoltaic materials that could enhance the efficiency of solar cells .

Chemical Synthesis

5-Bromo-6-chloropyrimidin-4-amine: plays a significant role in chemical synthesis as a versatile intermediate. It is used in the preparation of complex organic molecules through various reactions, including coupling reactions and as a substrate in cross-coupling reactions, which are pivotal in constructing carbon-nitrogen bonds .

Biochemistry

In biochemistry, this compound is used in the study of nucleic acid analogs due to its structural similarity to the pyrimidine bases found in DNA and RNA. It can be used to investigate the mechanisms of DNA replication and repair, and to develop new diagnostic tools for genetic disorders .

Analytical Chemistry

Analytical chemists employ 5-Bromo-6-chloropyrimidin-4-amine in developing analytical methods. It can serve as a standard or reagent in chromatography and mass spectrometry to identify and quantify biological molecules, playing a crucial role in quality control and method development .

Agricultural Research

In the agricultural sector, research is ongoing to explore the use of this compound in the synthesis of new agrochemicals. Its potential applications include the development of novel pesticides and herbicides that are more effective and environmentally friendly .

Environmental Applications

Environmental scientists are investigating the use of 5-Bromo-6-chloropyrimidin-4-amine in environmental remediation. Its chemical properties may be harnessed to create materials that can capture and break down pollutants, aiding in the purification of water and soil .

Safety and Hazards

properties

IUPAC Name |

5-bromo-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBRYJETNYGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671965 | |

| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloropyrimidin-4-amine | |

CAS RN |

663193-80-4 | |

| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)

![5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1520163.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)